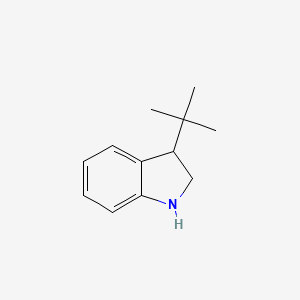

3-tert-butyl-2,3-dihydro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-tert-butyl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(2,3)10-8-13-11-7-5-4-6-9(10)11/h4-7,10,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMHCUGSEVODRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 3 Tert Butyl 2,3 Dihydro 1h Indole and Analogous Structures

Direct Synthetic Approaches to the Dihydroindole Core

Direct formation of the dihydroindole nucleus is a primary strategy, often involving the construction of the five-membered ring onto a pre-existing benzene (B151609) ring. These methods can be broadly categorized into cyclization reactions and reductive transformations.

Cyclization Reactions for Formation of the 2,3-Dihydro-1H-indole Nucleus

Cyclization reactions are a cornerstone of heterocyclic synthesis, providing a powerful means to construct the dihydroindole framework. These reactions typically involve the formation of a carbon-nitrogen or carbon-carbon bond to close the five-membered ring.

The Madelung synthesis, a classical method for indole (B1671886) formation, involves the high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides. wikipedia.org While traditionally used for preparing indoles, adaptations of this methodology can be envisioned for the synthesis of dihydroindoles, or more practically, for the synthesis of a 3-tert-butylindole precursor which can then be reduced.

The traditional Madelung synthesis requires harsh reaction conditions, often involving strong bases like sodium or potassium alkoxides at temperatures ranging from 200-400 °C. wikipedia.org The efficiency of the reaction is known to be sensitive to the steric bulk of the substituents. Specifically, bulky groups on the acyl moiety (which would become the C2 and C3 substituents of the indole) can hinder the cyclization and lead to lower yields. wikipedia.org

For the synthesis of a 3-tert-butyl-substituted indole precursor, a potential starting material would be N-pivaloyl-o-toluidine. The pivaloyl group would introduce the required tert-butyl moiety. The intramolecular cyclization would be challenging due to the steric hindrance of the tert-butyl group.

Proposed Madelung-type Synthesis of 3-tert-butyl-1H-indole:

N-pivaloyl-o-toluidine, upon treatment with a strong base such as sodium ethoxide at high temperatures, could theoretically undergo cyclization to form 2-methyl-3-tert-butyl-1H-indole. However, the yields are expected to be low due to the steric hindrance. More modern modifications of the Madelung synthesis, which employ milder conditions, might offer a more viable route. nih.gov For instance, the use of a LiN(SiMe₃)₂/CsF system has been shown to facilitate the Madelung synthesis under more controlled conditions, potentially accommodating a wider range of substrates, including those with sterically demanding groups.

Once the 3-tert-butylindole is obtained, it can be reduced to the target 3-tert-butyl-2,3-dihydro-1H-indole as described in section 2.1.2.1.

Acid-catalyzed cyclizations provide an alternative pathway to the dihydroindole core. These reactions often proceed through electrophilic aromatic substitution, where a tethered electrophile on the aniline (B41778) side chain attacks the electron-rich aromatic ring. Both Brønsted and Lewis acids can be employed to promote these transformations. nih.gov

A plausible strategy for the synthesis of this compound via this route would involve the cyclization of a suitably substituted N-alkylaniline. For instance, an N-(2-bromo-2,2-dimethylethyl)aniline derivative could be a potential precursor. The acid would promote the formation of a carbocation, which would then undergo intramolecular Friedel-Crafts-type alkylation.

Proposed Acid-Catalyzed Cyclization:

The choice of the acid catalyst is crucial and can influence the reaction's efficiency and selectivity. Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) are commonly used in Friedel-Crafts alkylations. mdpi.com The reaction conditions would need to be carefully optimized to favor the desired 5-membered ring closure over potential side reactions.

Reductive Transformations for Dihydroindole Generation

Reductive methods offer a powerful and often milder alternative to direct cyclization for the synthesis of dihydroindoles. These approaches typically start with a precursor that already contains the indole or a related heterocyclic core, which is then selectively reduced.

The catalytic hydrogenation of indoles to their corresponding dihydroindoles (indolines) is a well-established transformation. nih.gov This approach is particularly attractive if the corresponding 3-tert-butylindole is readily accessible.

The synthesis of 3-tert-butylindole can be achieved through various methods, including the Fischer indole synthesis. mdpi.combyjus.comresearchgate.netorganic-chemistry.orgyoutube.com The Fischer indole synthesis involves the reaction of phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions. byjus.com To obtain a 3-tert-butylindole, one could react phenylhydrazine with pinacolone (B1678379) (3,3-dimethyl-2-butanone).

Fischer Indole Synthesis of 3-tert-butyl-2-methyl-1H-indole:

Once the 3-tert-butylindole is synthesized, its reduction to the dihydroindole can be accomplished using various reducing agents. Catalytic hydrogenation over platinum or palladium catalysts is a common method. nih.gov However, due to the steric hindrance of the tert-butyl group, harsher conditions or more active catalysts might be required.

Alternative reducing agents such as sodium cyanoborohydride (NaBH₃CN) in the presence of an acid can also be effective for the reduction of indoles to indolines. interchim.frwikipedia.orgchemicalbook.comorganic-chemistry.org This reagent is known for its selectivity and tolerance of various functional groups.

Table 1: Representative Conditions for the Reduction of 3-Substituted Indoles

| Precursor | Reducing Agent/Catalyst | Solvent | Temperature | Yield (%) | Reference |

| 1-Methylindole | B(C₆F₅)₃, H₂ | Neat | 120 °C | High | nih.gov |

| 2-Substituted Indoles | Pd(OCOCF₃)₂, H₂ | Dichloromethane | Room Temp. | Good | nih.gov |

| Various Indoles | Pt/C, p-TsOH, H₂ | Water | 80 °C | Excellent | nih.gov |

| Indole | NaBH₃CN, TFA | Acetic Acid | Room Temp. | Good | interchim.frwikipedia.org |

This table presents representative examples and conditions may vary for the specific synthesis of this compound.

Another versatile approach involves the synthesis and subsequent reduction of a 3-tert-butyloxindole. Oxindoles are readily accessible through various synthetic routes and their reduction can provide a direct entry to the dihydroindole core.

The synthesis of 3-tert-butyloxindole can be accomplished by the alkylation of an oxindole (B195798) enolate with a tert-butyl halide. Alternatively, a tandem reduction-cyclization of a di-tert-butyl 2-(2-nitrophenyl)malonate derivative can be employed. quimicaorganica.org

Once the 3-tert-butyloxindole is obtained, it can be reduced to the corresponding this compound. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) are typically required for the reduction of the amide carbonyl group of the oxindole. organicreactions.orgrushim.rulibretexts.orgyoutube.com

Reduction of 3-tert-butyloxindole:

The use of nitrile functional groups can also be a key step in the synthesis of the dihydroindole. For example, a 2-nitrophenylacetonitrile (B16159) derivative can be alkylated with a tert-butyl group and then subjected to reductive cyclization to form the dihydroindole.

Table 2: Reagents for the Reduction of Oxindoles and Related Functional Groups

| Functional Group | Reagent | Product | Reference |

| Amide (Oxindole) | LiAlH₄ | Amine (Dihydroindole) | libretexts.orgyoutube.com |

| Amide (Oxindole) | BH₃·THF | Amine (Dihydroindole) | organicreactions.org |

| Nitrile | LiAlH₄ | Amine | libretexts.org |

| Nitrile | Catalytic Hydrogenation (e.g., Raney Ni) | Amine | quimicaorganica.org |

This table provides a general overview of reducing agents; specific conditions would need to be optimized for the target molecule.

Nucleophilic Addition and Substitution Reactions in Dihydroindole Construction

Nucleophilic reactions are fundamental to the synthesis of the dihydroindole core. These methods can be broadly categorized into substitutions at the indole nitrogen or carbon centers and intramolecular additions that facilitate ring closure.

Nucleophilic Substitution at Indole Nitrogen or Carbon Centers

Nucleophilic substitution reactions on the indole nucleus provide a direct route to functionalized dihydroindoles. These reactions can occur at either the nitrogen atom or at specific carbon positions of the indole ring, depending on the substrate and reaction conditions.

A notable example involves the reaction of 1-hydroxyindoles with various nucleophiles. researchgate.net The introduction of a hydroxy group on the indole nitrogen activates the ring for nucleophilic attack. core.ac.uk For instance, the reaction of 1-hydroxytryptamine derivatives with nucleophiles in the presence of acid can lead to the formation of 1-aryltryptamines through a novel nucleophilic substitution at the indole nitrogen. researchgate.net This reactivity is attributed to the "bishomoallylic conjugation," where the deviation of the N(1)-O bond from the indole molecular plane facilitates the substitution. core.ac.uk

Furthermore, 1-hydroxyindoles can react with indole itself in formic acid to produce 1-(indol-3-yl)indoles in good to excellent yields. clockss.orgresearchgate.net An SN2 mechanism on the indole nitrogen has been proposed for this transformation. clockss.orgcore.ac.uk The versatility of this approach is demonstrated by the successful reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with a variety of nitrogen, sulfur, and carbon nucleophiles, yielding a range of 2,3,6-trisubstituted indoles. nii.ac.jp

The C-2 position of the indole ring can also be a site for nucleophilic substitution. After N-protection, the C-2 position can be lithiated and subsequently reacted with electrophiles to introduce substituents. bhu.ac.in

Intramolecular Addition Reactions for Ring Closure

Intramolecular reactions offer a powerful strategy for constructing the dihydroindole ring system, as they benefit from favorable entropic factors. wikipedia.org These reactions typically involve the cyclization of a suitably substituted aniline derivative.

A common approach is the intramolecular addition of an amine to a double or triple bond. For instance, the base-promoted intramolecular amination of 2- or 3-chlorostyrenes with aliphatic or aromatic amines provides N-substituted 2,3-dihydroindoles in good yields. acs.org This domino reaction proceeds through an aryne intermediate. acs.org

Radical cyclizations also play a role in dihydroindole synthesis. The 5-hexenyl radical, for example, undergoes a kinetically controlled 5-exo-trig cyclization to form a five-membered ring. libretexts.org Similarly, iodine-mediated intramolecular cyclization of enamines provides a route to 3H-indoles, which are precursors to dihydroindoles. acs.org The proposed mechanism involves the formation of an iodonium (B1229267) intermediate followed by an intramolecular Friedel-Crafts-type alkylation. acs.org

The intramolecular aldol (B89426) reaction of dicarbonyl compounds is another effective method for forming five- and six-membered rings, which can be adapted for the synthesis of dihydroindole precursors. youtube.com

Catalytic Strategies for the Synthesis of this compound Frameworks

Catalytic methods have revolutionized the synthesis of heterocyclic compounds, offering mild reaction conditions, high efficiency, and excellent functional group tolerance. Palladium, copper, and electrochemical approaches are particularly prominent in the construction of dihydroindole frameworks.

Palladium-Catalyzed Methodologies (e.g., Reductive N-Heterocyclization, Cyclization of Alkynylanilines)

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in indole and dihydroindole synthesis is extensive. mdpi.comorganicreactions.org

Reductive N-Heterocyclization: This method involves the reduction of a nitro group followed by cyclization. For instance, the palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate provides a route to indoles. mdpi.com A palladium complex with 1,10-phenanthroline (B135089) is an effective catalyst for this transformation. mdpi.com Similarly, the reductive N-heterocyclization of 2-nitrostyrenes and N-(2-nitrobenzylidene)amine derivatives, catalyzed by a PdCl₂(PPh₃)₂-SnCl₂ system under carbon monoxide pressure, yields the corresponding indoles and 2H-indazoles. researchgate.net A nitrene intermediate is proposed to be involved in this reaction. researchgate.net

Cyclization of Alkynylanilines: The palladium-catalyzed cyclization of ortho-alkynylanilines is a versatile method for synthesizing substituted indoles. organic-chemistry.orgrsc.org This reaction can be coupled with other transformations in a one-pot fashion. For example, the Larock indole synthesis involves the palladium-catalyzed annulation of an o-iodoaniline with an internal alkyne. nih.gov The mechanism is believed to involve carbopalladation of the alkyne, followed by intramolecular C-N bond formation. youtube.com Asymmetric versions of this reaction have been developed to produce axially chiral indoles. nih.gov

Palladium catalysts can also mediate the coupling of o-alkynylanilines with terminal alkynes under aerobic conditions to afford 2,3-disubstituted 3-alkynylindoles. researchgate.netnih.gov

| Catalyst System | Starting Materials | Product | Key Features |

|---|---|---|---|

| Pd(OAc)₂ / PPh₃ | o-Iodoaniline, Internal Alkyne | 2,3-Disubstituted Indole | Larock indole synthesis, high functional group tolerance. nih.gov |

| PdCl₂(PPh₃)₂ / SnCl₂ / CO | 2-Nitrostyrene | Indole | Reductive N-heterocyclization, involves a nitrene intermediate. researchgate.net |

| Pd(OAc)₂ / Ag₂O | N,N-Dimethyl-o-alkynylaniline, Arylsiloxane | 2,3-Diaryl-N-methylindole | Electrophilic cyclization with C-Si bond cleavage. rsc.org |

| Pd(II) / Aerobic Oxidation | o-Alkynylaniline, Terminal Alkyne | 2,3-Disubstituted 3-Alkynylindole | Domino reaction under mild, oxidative conditions. researchgate.netnih.gov |

Copper-Mediated Synthetic Protocols (e.g., Intramolecular Cyclization)

Copper catalysis provides a cost-effective and efficient alternative to palladium for the synthesis of nitrogen-containing heterocycles. rsc.orgnih.gov

A notable application is the copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles from 2-iodobenzyl bromides and di-tert-butyl hydrazodiformate. nih.gov This method offers moderate to good yields and tolerates various functionalities on the aromatic ring. nih.gov

Copper-catalyzed domino intramolecular cyclization has also been developed for the synthesis of polycyclic indole derivatives from gem-dibromovinyl systems. rsc.org This protocol, using Cu₂O as the catalyst, proceeds under mild conditions and is tolerant of air. rsc.org

Furthermore, copper catalysts can facilitate the dual cyclization of anilines with nitriles to form quinindoline structures. nih.govmdpi.com Mechanistic studies suggest that the reaction initiates with a Lewis acid-accelerated addition of the aniline to the nitrile, followed by a copper-catalyzed C-N coupling reaction. mdpi.com

| Catalyst System | Starting Materials | Product | Key Features |

|---|---|---|---|

| CuI / 1,10-Phenanthroline | 2-Iodobenzyl Bromide, Di-tert-butyl Hydrazodiformate | 2,3-Dihydro-1H-indazole | One-pot synthesis with good yields. nih.gov |

| Cu₂O | gem-Dibromovinyl Systems | Polycyclic Indole Derivatives | Domino intramolecular C-N and C-Y (Y=O, S, N) bond formation. rsc.org |

| CuBr / BF₃·OEt₂ | Aniline, Nitrile | Quinindoline | Dual cyclization involving Lewis acid acceleration and C-N coupling. mdpi.com |

Electrocatalytic and Electrochemical Synthetic Routes

Electrosynthesis has emerged as a sustainable and powerful tool in organic chemistry, often avoiding the need for chemical oxidants or reductants. researchgate.net

An efficient electrocatalytic synthesis of 3-substituted and 2,3-disubstituted indoles has been developed through the dehydrogenative cyclization of 2-vinylanilides. organic-chemistry.org This method utilizes an organic redox catalyst and avoids external chemical oxidants. organic-chemistry.org A metal-free electrochemical intramolecular C(sp²)-H amination using iodine as a mediator allows for the switchable synthesis of indoline (B122111) and indole derivatives from 2-vinyl anilines. organic-chemistry.org

Direct electrochemical sulfonylation of indoles with inorganic sulfites and alcohols has been demonstrated, providing a straightforward route to indoyl sulfonate esters. nih.gov This process occurs in an undivided electrolysis cell under mild conditions. nih.gov

Electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide can yield 2-oxindoles, which are valuable synthetic intermediates. rsc.org The reaction is thought to proceed through the electrochemical generation of bromine. rsc.org

| Method | Starting Materials | Product | Key Features |

|---|---|---|---|

| Electrocatalytic Dehydrogenative Cyclization | 2-Vinylanilide | 3-Substituted or 2,3-Disubstituted Indole | Utilizes an organic redox catalyst, no external oxidant needed. organic-chemistry.org |

| Electrochemical Intramolecular C-H Amination | 2-Vinyl Aniline | Indoline or Indole | Metal-free, uses iodine as a mediator. organic-chemistry.org |

| Electrochemical Sulfonylation | Indole, Inorganic Sulfite, Alcohol | Indoyl Sulfonate Ester | Direct C-H functionalization in an undivided cell. nih.gov |

| Electrochemical Oxidation | 3-Substituted Indole, KBr | 2-Oxindole | Logistically straightforward, avoids harsh chemical oxidants. rsc.org |

Other Transition Metal Catalysis in Dihydroindole Annulation

While classical methods for indole synthesis exist, transition metal-catalyzed annulation reactions have emerged as powerful tools for constructing the dihydroindole core with high efficiency and control. nih.gov Beyond commonly used palladium catalysts, other transition metals have demonstrated significant utility in these transformations.

Copper-catalyzed reactions, for instance, are effective for the synthesis of indole derivatives. organic-chemistry.org One approach involves the copper(I)-catalyzed coupling of 2-iodobenzyl bromides with di-tert-butyl hydrazodiformate, which proceeds in moderate to good yields (55%-72%) and is tolerant of various functional groups on the aromatic ring. nih.gov This method provides a direct route to the 2,3-dihydro-1H-indazole core, a related heterocyclic system, and highlights copper's potential for N-N and C-N bond formations in cyclization cascades. nih.gov Similarly, copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives can produce indoles under mild, room temperature conditions in an aqueous methanol (B129727) mixture. organic-chemistry.org

Rhodium complexes have also been employed for the diastereoselective hydrogenation of the benzene ring of oxindoles and 3,4-dihydroquinol-2-ones. acs.org Using a catalyst like Cy(CAAC)Rh(cod)Cl, the aromatic portion is converted to a saturated cyclohexane (B81311) ring with high diastereoselectivity, often yielding an all-cis arrangement of hydrogen atoms. acs.org This demonstrates rhodium's capability in complex hydrogenations to create multiple stereocenters with high control, a strategy adaptable to dihydroindole synthesis. acs.org

Iridium catalysts are another key player, particularly in hydrogen isotope exchange reactions, which can be used to probe reaction mechanisms or install isotopic labels. researchgate.net Catalysts like Crabtree's catalyst can facilitate reversible C-H activation and H/D exchange, a fundamental process that underlies many annulation strategies. researchgate.net

The table below summarizes examples of transition metal catalysis applicable to dihydroindole and related heterocyclic synthesis.

| Catalyst System | Reactants | Product Type | Key Features |

| CuI / 1,10-phenanthroline | 2-iodobenzyl bromide, di-tert-butyl hydrazodiformate | 2,3-Dihydro-1H-indazole | One-pot procedure, moderate to good yields (55-72%). nih.gov |

| Cu(II) / 1-ethylpiperidine | 2-ethynylaniline derivatives | Indole | Mild, room temperature conditions. organic-chemistry.org |

| Cy(CAAC)Rh(cod)Cl | Oxindoles, 3,4-dihydroquinol-2-ones | Hexahydroindolin-2-ones | High diastereoselectivity (dr up to >99/1). acs.org |

| Iridium (e.g., Crabtree's catalyst) | N-heterocycles | Deuterated N-heterocycles | Used for H/D exchange via reversible C-H activation. researchgate.net |

Stereoselective Synthesis of this compound Scaffolds

Creating the chiral center at the C3 position with a specific stereochemistry is a primary challenge in the synthesis of this compound. This requires the use of stereoselective methods, which can be broadly categorized into asymmetric and diastereoselective approaches.

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. youtube.com This is often achieved using chiral catalysts, auxiliaries, or reagents.

A prominent strategy is the catalytic enantioselective reduction of 3H-indoles. organic-chemistry.org Chiral Brønsted acids have been shown to catalyze the transfer hydrogenation of 2-aryl-substituted 3H-indoles using a Hantzsch dihydropyridine (B1217469) as the hydrogen source, affording optically active indolines with excellent enantioselectivities (up to 97% ee). organic-chemistry.org This metal-free approach avoids the need for high-pressure hydrogenation and is tolerant of various substituents. organic-chemistry.org While demonstrated on 2-aryl systems, this methodology could be adapted for 3-substituted variants.

Another approach involves the use of chiral templates. For example, a facile asymmetric synthesis of both enantiomers of the indole alkaloid deplancheine (B1235666) was achieved starting from a nonracemic chiral template, yielding the products with >95% enantiomeric excess (ee). nih.gov Such template-based strategies provide a reliable route to enantiopure products.

Cobalt-hydride catalysis has been developed for the asymmetric reductive hydroalkylation of alkenes, enabling the synthesis of chiral N-heterocycles bearing α,α-dialkyl stereocenters. nih.gov This method uses a chiral cobalt catalyst and a pyrrole (B145914) directing group to achieve high regio- and enantioselectivity, and could be conceptually applied to the synthesis of chiral dihydroindoles. nih.gov

When a molecule contains two or more stereocenters, diastereomers can be formed. Diastereoselective reactions favor the formation of one diastereomer over others.

The intramolecular Heck reaction is a powerful tool for constructing cyclic systems and can be highly diastereoselective. nih.gov In the synthesis of spirocyclic oxindoles, sequential double Heck cyclizations have been used to create contiguous quaternary stereocenters with exceptional control over the diastereochemical outcome. nih.gov The stereoselectivity is often influenced by the conformation of the starting material and steric interactions in the transition state. nih.gov This principle of using intramolecular cyclizations to control the relative stereochemistry of newly formed centers is directly applicable to the synthesis of substituted dihydroindoles.

Rhodium-catalyzed hydrogenation is another key method for achieving high diastereoselectivity. acs.org As mentioned previously, the hydrogenation of substituted oxindoles can form up to three new stereocenters with a predictable all-cis arrangement of hydrogens on the newly formed cyclohexane ring, achieving diastereomeric ratios of up to >99/1. acs.org The high facial diastereoselectivity is a key feature of this transformation.

The table below presents examples of diastereoselective transformations.

| Reaction Type | Catalyst/Reagent | Substrate Type | Diastereomeric Ratio (dr) |

| Intramolecular Heck Cyclization | Palladium Catalyst | C₂-symmetric diiodides | High diastereoselection for spiro-dioxindoles. nih.gov |

| Rh-Catalyzed Hydrogenation | Cy(CAAC)Rh(cod)Cl | Substituted Oxindoles | up to >99/1. acs.org |

| [3+2] Cycloaddition | Acetyl choline (B1196258) iodide–ethylene glycol | Thiazolo[3,2-a]indole derivative, isatin-derived azomethine ylides | Highly diastereoselective (>20:1 dr). rsc.org |

The development of enantioselective methods for synthesizing chiral heterocycles is a major focus of modern organic chemistry. rsc.orgresearchgate.net These methodologies often rely on the design of novel chiral catalysts and reaction pathways.

Organocatalysis has emerged as a particularly powerful tool. researchgate.net For example, chiral phosphoric acids have been used to catalyze the asymmetric Friedel-Crafts alkylation between indoles and glyoxolate imines, producing 3-indolylglycine derivatives with enantioselectivity up to >99% ee. researchgate.net This demonstrates how chiral Brønsted acids can create stereocenters at the indole 3-position with high fidelity.

[3+2] cycloaddition reactions are another potent method for building complex heterocyclic scaffolds with multiple stereocenters. A green, one-pot, three-component [3+2] cycloaddition using isatin-derived azomethine ylides has been developed to produce spiropyrrolidine oxindoles in a highly diastereoselective manner and with excellent yields. rsc.org The development of catalytic, asymmetric versions of such cycloadditions is a key strategy for accessing enantiopure spirocyclic dihydroindoles. rsc.org

The Sharpless Asymmetric Aminohydroxylation (AA) is another valuable tool, allowing for the regio- and syn-selective synthesis of 1,2-amino alcohols from alkenes. researchgate.net This reaction, which uses osmium tetroxide and chiral ligands derived from dihydroquinine and dihydroquinidine, has been applied to the synthesis of chiral intermediates for natural products like dihydrohamacanthin A. researchgate.net

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single reaction vessel to form a complex product, minimizing purification steps and maximizing atom economy. nih.govresearchgate.net These approaches are ideal for the rapid assembly of diverse molecular libraries, including dihydroindole scaffolds. nih.gov

A variety of MCRs have been developed for indole-based structures. For example, a modular assembly of tetrahydrocarboline-type indole alkaloids has been achieved through a one-pot reaction of 2- or 3-alkylated indoles, formaldehyde, and amine hydrochlorides. nih.gov This process relies on a multiple alkylamination cascade to rapidly build the complex heterocyclic system. nih.gov

Another powerful example is the catalyst-free, three-component reaction of 1,3-dicarbonyl compounds, arylglyoxal monohydrate, and enaminones, which yields functionalized dihydro-1H-indol-4(5H)-ones under mild conditions in excellent yields. bohrium.com This reaction follows a "group-assisted-purification" (GAP) process, where the product precipitates from the reaction mixture and can be isolated by simple filtration, avoiding the need for chromatography. bohrium.com

Molecular iodine has also been shown to be an effective catalyst for one-pot MCRs, such as the synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones from aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles. rsc.org The use of an environmentally benign catalyst and the avoidance of column chromatography are notable advantages of this method. rsc.org

The table below summarizes selected multicomponent reactions for assembling indole-related heterocycles.

| Reactants | Catalyst/Conditions | Product Type | Key Features |

| 2/3-Alkyl Indole, Formaldehyde, Amine HCl | One-pot, Acetic Acid | Tetrahydrocarbolines | Modular assembly, rapid access to indole alkaloids. nih.gov |

| 1,3-Dicarbonyl, Arylglyoxal, Enaminone | Catalyst-free, Refluxing Ethanol | Dihydro-1H-indol-4(5H)-ones | Excellent yields, Group-Assisted-Purification (GAP). bohrium.com |

| Aromatic Aldehyde, 4-Hydroxycoumarin, 3-Aminopyrazole | Molecular Iodine | Dihydrochromeno pyrazolo pyridin-ones | Environmentally friendly catalyst, good yields. rsc.org |

| Indole, Formaldehyde, Chloroethylamine HCl | Acetic Acid | Indole-fused oxadiazepines | Modular assembly of seven-membered heterocycles. nih.gov |

Chemical Transformations, Functionalization, and Reactivity of 3 Tert Butyl 2,3 Dihydro 1h Indole Systems

Intrinsic Reactivity Patterns of the Dihydroindole Nucleus

The 2,3-dihydro-1H-indole (indoline) nucleus is characterized by a fusion of a benzene (B151609) ring with a saturated five-membered nitrogen-containing ring. The chemical behavior of this core is dictated by the interplay between the aromatic benzene portion and the aniline-like nature of the dihydro-pyrrole moiety.

Oxidation Reactions of the Dihydroindole Ring System

The dihydroindole system is susceptible to oxidation, which can proceed via two main pathways: aromatization to the corresponding indole (B1671886) or oxidation of the heterocyclic ring to an oxindole (B195798). In the case of 3-substituted indolines, these transformations are well-documented. Research has shown that 2,3-dihydroindoles can be sensitive to oxidation, even in solution under ambient conditions, leading to the formation of the more thermodynamically stable aromatic indole. acs.orgnih.gov For instance, certain 3-substituted 2,3-dihydroindoles have been observed to partially convert to their aromatic indole counterparts during purification by column chromatography. acs.orgyoutube.com

Alternatively, oxidation can occur at the C2 position to yield a 2-oxindole. Studies on 3,3-disubstituted indolines have demonstrated their oxidation to the corresponding 2-oxindole. acs.org A common method for accessing 2-oxindoles is the oxidation of the parent indole, and electrochemical methods have been developed for the oxidation of 3-substituted indoles to 2-oxindoles. sigmaaldrich.com Furthermore, the radical coupling of indolin-2-ones with tert-butyl hydroperoxide can yield 3-(tert-butylperoxy)indolin-2-one intermediates, which are then transformed into indoline-2,3-diones. nih.gov For 3-tert-butyl-2,3-dihydro-1H-indole, oxidation would likely lead to either 3-tert-butyl-1H-indole or 3-tert-butylindolin-2-one, depending on the reagents and reaction conditions employed.

| Reaction | Substrate | Reagent(s) | Product(s) | Yield | Reference(s) |

| Oxidation | 3,3-disubstituted indoline (B122111) | Air (in solution) | 2-Oxindole derivative | N/A | acs.org |

| Aromatization | 3-monosubstituted 2,3-dihydroindole | Column Chromatography | Aromatic indole derivative | Partial conversion | acs.orgyoutube.com |

| Electrochemical Oxidation | 3-substituted indole | KBr, electrolysis | 2-Oxindole derivative | >20 examples | sigmaaldrich.com |

| Radical Oxidation | Indolin-2-one | tert-Butyl hydroperoxide | Indoline-2,3-dione | N/A | nih.gov |

Electrophilic Substitution Reactions on the Benzene Moiety of Dihydroindoles

The dihydroindole nucleus behaves as an N-alkylaniline derivative in electrophilic aromatic substitution reactions. The nitrogen atom's lone pair of electrons strongly activates the benzene ring towards electrophilic attack, primarily at the positions ortho and para to the nitrogen. Due to steric hindrance from the fused heterocyclic ring, substitution typically occurs at the C5 (para) and, to a lesser extent, the C7 (ortho) positions.

While specific studies on this compound are limited, the general principles of electrophilic aromatic substitution on benzene can be applied. byjus.com

Nitration: This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). organicchemistrytutor.commasterorganicchemistry.comlibretexts.orglibretexts.org Reaction with a dihydroindole would be expected to yield predominantly the 5-nitro derivative.

Halogenation: The introduction of a halogen (Cl, Br) onto the aromatic ring requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule and increase its electrophilicity. libretexts.org This would lead to the 5-halo-3-tert-butyl-2,3-dihydro-1H-indole.

Sulfonation: Treatment with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. organicchemistrytutor.commasterorganicchemistry.com This reaction is reversible and would be expected to yield the 5-sulfonic acid derivative.

| Reaction | Reagent(s) | Electrophile | Expected Major Product on Dihydroindole Ring | Reference(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5-Nitro derivative | organicchemistrytutor.commasterorganicchemistry.comlibretexts.orglibretexts.org |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Br⁺ or Cl⁺ (as complex) | 5-Bromo or 5-Chloro derivative | libretexts.org |

| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ or SO₃ | 5-Sulfonic acid derivative | organicchemistrytutor.commasterorganicchemistry.com |

Ring Rearrangement and Expansion Chemistry

The structure of this compound, particularly the bulky C3 substituent, makes it a candidate for interesting rearrangement and ring expansion reactions, often driven by the formation of more stable intermediates.

1,2-Migration Reactions and Mechanistic Insights (relevant to indole precursors)

Carbocation rearrangements, specifically 1,2-hydride and 1,2-alkyl shifts, are fundamental processes in organic chemistry. youtube.comlibretexts.orglumenlearning.comwikipedia.orglibretexts.org These rearrangements, often termed Wagner-Meerwein rearrangements, occur when a less stable carbocation can rearrange to a more stable one through the migration of an adjacent group. libretexts.orglumenlearning.com

In the context of synthesizing or reacting this compound, the formation of a carbocation at the C3 position would be a key step. For example, if a precursor alcohol undergoes acid-catalyzed dehydration, a secondary carbocation might form, which could then be involved in subsequent reactions. The tert-butyl group itself is a tertiary alkyl group and is relatively stable. However, if a carbocation were to form on an adjacent atom during a reaction, a 1,2-shift of a methyl group from the tert-butyl moiety could occur to generate a more stable tertiary carbocation. Such rearrangements are driven by the thermodynamic stability of the resulting carbocation. libretexts.orglumenlearning.com

Ring Expansion Transformations to Form Fused Heterocyclic Systems

The indole skeleton can be expanded to form larger fused heterocyclic systems, most notably quinolines. These transformations often involve the insertion of a single carbon atom. One such method involves a three-step cascade reaction promoted by a thiol, which converts indole-tethered ynones into functionalized quinolines through a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov

Another powerful strategy for ring expansion involves the reaction of oxindoles. A regiodivergent ring expansion of oxindoles has been developed to access different quinolinone isomers from a common starting material. libretexts.orgnih.gov For example, treatment of a 3-iodomethyl oxindole with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) can lead to a 4-quinolinone. libretexts.orgnih.gov Alternatively, using a halogen scavenger like a silver salt can promote a Friedel-Crafts type ring expansion to yield a 3-substituted quinolinone. nih.gov These methodologies highlight the potential for converting 3-substituted dihydroindoles or their oxidized oxindole counterparts into valuable quinoline (B57606) derivatives. The Reimer-Tiemann reaction, using dichlorocarbene, has also been shown to induce ring expansion in indoles to form chloroquinolines. researchgate.net

| Transformation | Starting Material Type | Key Reagent(s) | Product Type | Reference(s) |

| Cascade Ring Expansion | Indole-tethered ynone | Thiol, HBr (in situ) | Functionalized quinoline | nih.gov |

| Base-induced Ring Expansion | 3-Iodomethyl oxindole | LiHMDS | 4-Quinolinone | libretexts.orgnih.gov |

| Lewis Acid-induced Ring Expansion | 3-Halomethyl oxindole | AgBF₄ | 3-Substituted quinolinone | nih.gov |

| Carbene Insertion | Indole | CHCl₃, Base | Chloroquinoline | researchgate.net |

Advanced Functionalization and Derivatization Strategies

Modern synthetic methods offer sophisticated ways to modify the this compound scaffold, enabling the introduction of diverse functional groups with high selectivity.

Advanced C-H functionalization techniques allow for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, offering a more atom-economical approach than traditional cross-coupling reactions. acs.orgnih.govyoutube.com For dihydroindoles, site-selective functionalization of the benzene ring at positions meta to the directing nitrogen atom (i.e., C6) has been achieved using palladium catalysis with specialized "U-shaped" templates. acs.org Furthermore, directing groups installed on the indole nitrogen, such as a phosphinoyl group, can enable palladium- or copper-catalyzed C-H functionalization at various positions (C4, C5, C6, C7) of the benzene ring. nih.gov Rhodium and Iridium catalysts have also been employed for the site-selective C-H functionalization of 3-acyl indoles. nih.gov These strategies could potentially be applied to the this compound system to introduce functionality at specific sites on the aromatic ring.

Derivatization is a chemical modification technique often used to make a molecule more suitable for analysis, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC). sigmaaldrich.comlibretexts.orgresearchgate.netchromatographyonline.comyoutube.com For a compound like this compound, the secondary amine (N-H) is a key site for derivatization.

Silylation: This is a common method for GC analysis where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. This process increases the volatility and thermal stability of the analyte. sigmaaldrich.com

Acylation: The amine can be acylated using an acylating agent (e.g., an acid anhydride (B1165640) or acyl chloride) to form a stable amide derivative. This can improve chromatographic behavior and detectability. sigmaaldrich.com

Alkylation: The nitrogen can be alkylated to form a tertiary amine, which can alter the compound's properties for analysis.

Carbonylative Functionalization of Indole/Dihydroindole Precursors

The introduction of a carbonyl group into the indole or dihydroindole framework is a powerful strategy for the synthesis of valuable derivatives such as amides, esters, and ketones. Palladium-catalyzed carbonylation reactions are a cornerstone of this approach, offering efficient and selective methods for C-C bond formation.

While direct carbonylative synthesis of this compound is not extensively documented, the principles of palladium-catalyzed carbonylative cyclization of substituted anilines provide a plausible route. These reactions typically involve the cyclization of a suitably functionalized aniline (B41778) precursor in the presence of a palladium catalyst and a carbon monoxide source. rsc.org

For instance, a general approach could involve a precursor such as a 2-alkenylaniline bearing a tert-butyl group at the appropriate position. The palladium catalyst would facilitate an intramolecular aminopalladation of the alkene, followed by migratory insertion of carbon monoxide and subsequent reductive elimination to yield the desired carbonyl-functionalized indoline. nih.govnih.gov

A variety of palladium catalysts and ligands can be employed to optimize these transformations, with the choice often depending on the specific substrate and desired product. Common CO sources include carbon monoxide gas or CO-releasing molecules like benzene-1,3,5-triyl triformate (TFBen). rsc.org The reaction conditions, including solvent, temperature, and pressure, are crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Palladium-Catalyzed Carbonylative Cyclization of Indole Precursors

| Catalyst/Ligand | CO Source | Solvent | Temperature (°C) | Pressure (bar) | Reference |

| Pd(OAc)₂ / XPhos | CO | Toluene | 100 | 20 | nih.gov |

| Pd(OAc)₂ | TFBen | - | - | - | rsc.org |

| [PdCl₂(dppf)] | CO | Toluene | 110 | 40 | nih.gov |

This table presents generalized conditions from studies on related indole syntheses and may require optimization for the specific synthesis of this compound derivatives.

Halogenation and Chlorooxidation Reactions for Selective Functionalization

The selective introduction of halogen atoms onto the this compound scaffold is a key step for further synthetic modifications, enabling cross-coupling reactions and the introduction of other functional groups. The reactivity of the indole nucleus towards electrophilic substitution makes it amenable to various halogenation methods.

Halogenation:

N-Halosuccinimides (NXS), such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS), are commonly employed reagents for the halogenation of indoles and their derivatives. nih.govnih.gov These reagents offer advantages in terms of handling and selectivity compared to elemental halogens. The reaction typically proceeds via an electrophilic attack of the halogenating agent on the electron-rich indole ring. For 3-substituted indolines, the position of halogenation (on the aromatic ring or at the nitrogen) can be controlled by the reaction conditions and the nature of the substituent.

The presence of the bulky tert-butyl group at the C3 position will sterically hinder attack at adjacent positions and electronically influence the regioselectivity of the halogenation on the benzene ring. The reaction can be carried out in various organic solvents, and the use of a catalyst, such as a Lewis acid, can enhance the reactivity. organic-chemistry.org

Chlorooxidation:

Chlorooxidation reactions introduce both a chlorine atom and an oxygen function, typically a carbonyl group, in a single transformation. This process can be achieved using reagents that act as both an oxidant and a source of electrophilic chlorine. While specific examples for this compound are scarce, the general principles of indole chlorooxidation can be applied. The reaction likely proceeds through the formation of a chloronium ion intermediate, which is then attacked by water or another nucleophile to generate the oxidized product. The steric hindrance from the tert-butyl group would be a significant factor in determining the feasibility and outcome of such a transformation.

Table 2: Reagents for Halogenation and Chlorooxidation of Indole Systems

| Reaction Type | Reagent | Potential Product | Reference |

| Chlorination | N-Chlorosuccinimide (NCS) | Chloro-substituted indoline | nih.gov |

| Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted indoline | nih.govnih.gov |

| Iodination | N-Iodosuccinimide (NIS) | Iodo-substituted indoline | nih.gov |

| Chlorooxidation | tert-Butyl hypochlorite | Chloro-oxindole derivative |

This table provides a summary of common reagents used for the functionalization of indole scaffolds. The specific outcomes for this compound would require experimental validation.

Advanced Characterization Techniques and Computational Studies of 3 Tert Butyl 2,3 Dihydro 1h Indole

Spectroscopic Methodologies for Comprehensive Structural Elucidation

Spectroscopic methods are fundamental in elucidating the intricate structural details of 3-tert-butyl-2,3-dihydro-1H-indole. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Ultraviolet-Visible (UV-Vis) spectroscopy each contribute unique pieces of information to form a complete structural picture.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, HMBC) for Connectivity and Stereochemistry

High-resolution NMR spectroscopy is a powerful tool for defining the connectivity and stereochemistry of this compound. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques like Heteronuclear Multiple Bond Correlation (HMBC), provides a detailed map of the molecule's atomic framework. emerypharma.com

The ¹H NMR spectrum reveals distinct signals for each proton in the molecule. The aromatic protons of the benzene (B151609) ring typically appear in the downfield region, while the protons of the dihydroindole core and the tert-butyl group resonate at higher fields. The chemical shifts, splitting patterns (multiplicity), and coupling constants (J-values) are crucial for assigning these protons to their specific positions within the structure. For instance, the large tert-butyl group exhibits a characteristic singlet in the upfield region, integrating to nine protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom).

Table 1: Representative ¹H and ¹³C NMR Data for Indole (B1671886) Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

|---|---|---|

| tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate | 8.15–8.17 (d, J = 7.5 Hz, 1H), 7.33–7.35 (m, 1H), 7.16–7.23 (m, 2H), 3.04–3.07 (m, 2H), 2.72–2.76 (m, 2H), 2.42–2.49 (m, 2H), 1.63 (s, 9H) iucr.org | 150.1, 144.1, 140.2, 126.9, 124.5, 122.9, 122.6, 118.6, 115.8, 83.0, 29.2, 28.3, 27.5, 24.1 iucr.org |

| tert-Butyl 1H-indole-1-carboxylate | 8.15 (m, 1H), 7.59 (s, 1H), 7.55 (d, J = 7.8 Hz, 1H), 7.30 (d, J = 7.8 Hz, 1H), 7.22 (m, 1H), 6.56 (s, 1H), 1.67 (s, 9H) rsc.org | Not explicitly provided in the search results. |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. docbrown.info

Key expected vibrational frequencies include:

N-H Stretch: A characteristic peak for the secondary amine in the dihydroindole ring, typically appearing in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydroindole ring and the tert-butyl group appear just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations are typically found in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the amine is usually observed in the 1000-1250 cm⁻¹ range.

For a related compound, tert-butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate, the IR spectrum (film) showed bands at 3315, 3053, 2980, 2860, 1727, 1611, 1476, and 1453 cm⁻¹. iucr.org

Table 2: Characteristic IR Absorption Bands for Indole Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N (amine) | Stretch | 1000 - 1250 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of this compound, allowing for the determination of its elemental composition. The monoisotopic mass of C₁₂H₁₇N is 175.1361 Da. uni.lu

In addition to the molecular ion peak ([M]⁺), the mass spectrum reveals a characteristic fragmentation pattern upon ionization. The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for tert-butyl substituted compounds is the loss of a methyl radical (CH₃) to form a stable carbocation, or the loss of the entire tert-butyl group. The fragmentation of related tert-butylnaphthalenes often involves the loss of a methyl radical as a primary step. researchgate.net The fragmentation of synthetic cannabinoids containing a tert-butyl group has also been studied, providing insights into general fragmentation patterns of such moieties. nih.gov

Table 3: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 176.14338 | 141.5 |

| [M+Na]⁺ | 198.12532 | 149.2 |

| [M-H]⁻ | 174.12882 | 143.3 |

| [M]⁺ | 175.13555 | 139.1 |

Data from PubChemLite, calculated using CCSbase. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the indole chromophore. The benzene ring fused to the pyrroline (B1223166) ring gives rise to π → π* transitions.

For the related compound, tert-butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate, the UV λmax in 95% EtOH were observed at 204, 230, and 272 nm. iucr.orgresearchgate.net These absorptions are characteristic of the electronic structure of the indole system.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis of this compound and Related Structures

Single-crystal X-ray diffraction analysis of a suitable crystal of this compound would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR and revealing the molecule's three-dimensional conformation.

While the specific crystal structure of the parent compound is not detailed in the provided search results, the crystal structure of a related compound, tert-butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate, has been determined. iucr.orgresearchgate.net In this structure, the molecule is essentially planar, and the crystal packing is influenced by weak π–π stacking and C—H⋯π interactions. iucr.org The analysis of such related structures provides valuable insights into the likely solid-state packing and intermolecular interactions of this compound. The study of crystal structures of other indole derivatives further contributes to understanding the structural motifs and non-covalent interactions that govern their solid-state architecture. mdpi.comnsf.gov

Table 4: Crystal Data for tert-Butyl 2,3-dihydro-1H-cyclopenta[b]indole-4-carboxylate

| Parameter | Value |

|---|---|

| Formula | C₁₆H₁₉NO₂ researchgate.net |

| Molecular Weight | 257.32 researchgate.net |

| Crystal System | Orthorhombic researchgate.net |

| Space Group | Pnma researchgate.net |

| a (Å) | 19.6761 (11) researchgate.net |

| b (Å) | 7.2330 (4) researchgate.net |

| c (Å) | 9.9258 (7) researchgate.net |

| V (ų) | 1412.61 (15) researchgate.net |

| Z | 4 researchgate.net |

Data from ResearchGate. researchgate.net

Analysis of Conformational Features, Bond Lengths, Bond Angles, and Intermolecular Interactions (e.g., π-π stacking, C-H interactions)

The five-membered ring of the 2,3-dihydroindole system is not planar and can adopt various envelope or twisted conformations to minimize steric strain. The presence of a bulky tert-butyl group at the C3 position is expected to have a dominant effect on the preferred conformation, likely forcing the ring into a conformation that places the tert-butyl group in a pseudo-equatorial position to alleviate steric hindrance.

Intermolecular interactions are pivotal in the solid-state packing of indole derivatives. Studies on various indole compounds have revealed the prevalence of several key interactions that dictate their crystal structures. nih.govacs.org These interactions are also anticipated to be significant in the crystal lattice of this compound.

Key Intermolecular Interactions in Indole Derivatives:

| Interaction Type | Description | Potential Role in this compound |

| N-H···π Interactions | The N-H group of the indole ring can act as a hydrogen bond donor to the π-system of an adjacent molecule. | This interaction could link molecules into chains or more complex networks. |

| π-π Stacking | The aromatic rings of the indole core can stack on top of each other, contributing to crystal stability. | The bulky tert-butyl group might influence the geometry of this stacking. |

| C-H···π Interactions | Aliphatic or aromatic C-H bonds can interact with the π-face of the indole ring. iucr.org | The numerous C-H bonds of the tert-butyl group could be involved in such interactions. |

| N-H···N/O Hydrogen Bonds | In the presence of suitable acceptors, the N-H group can form classical hydrogen bonds. | In a pure crystal, N-H···N bonds could form dimers or chains. |

| Dipole-Dipole Interactions | The inherent dipole moment of the indole ring can lead to electrostatic interactions that influence molecular packing. acs.org | These interactions would contribute to the overall lattice energy. |

Detailed experimental determination of bond lengths and angles for this compound would require X-ray diffraction analysis of a suitable single crystal. Such an analysis would provide precise measurements of the C-N, C-C, and C-H bond lengths and the bond angles within the molecule, confirming the conformational preferences dictated by the tert-butyl substituent.

Computational Chemistry and Theoretical Investigations

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and understand the properties of this compound.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and energetics of molecules. For this compound, DFT calculations can provide valuable information. Studies on related indole derivatives have successfully employed DFT to calculate heats of formation and analyze frontier molecular orbitals (HOMO and LUMO). niscpr.res.inresearchgate.net

The stability of different conformers of this compound can be assessed by calculating their relative energies. These calculations would likely confirm that conformations minimizing steric clash between the tert-butyl group and the indole ring are energetically favored. Furthermore, DFT can be used to compute reaction energetics for processes involving this molecule, such as its synthesis or subsequent functionalization. acs.org

Typical Parameters Obtainable from DFT Calculations for Indole Derivatives:

| Parameter | Significance |

| Optimized Geometry | Provides predicted bond lengths and angles in the gas phase. |

| Relative Energies | Determines the most stable conformers. |

| HOMO-LUMO Gap | Indicates the kinetic stability and chemical reactivity of the molecule. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov |

| Heats of Formation | Provides thermodynamic data for the molecule. niscpr.res.in |

| Vibrational Frequencies | Predicts the infrared spectrum, which can be compared with experimental data. |

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and transition states. For the synthesis of the this compound scaffold, computational studies can differentiate between possible reaction pathways. For instance, in the synthesis of related indoline (B122111) scaffolds through cycloaddition reactions, DFT calculations have been used to rationalize why a particular reaction proceeds via a [3+2] or a [4+2] pathway. acs.org

The study of reaction mechanisms for indole synthesis, such as palladium-catalyzed cyclizations, can also be aided by computational modeling. mdpi.com These models can calculate the activation energies for different steps in a catalytic cycle, providing a deeper understanding of the reaction kinetics and the factors controlling selectivity. nih.gov For a molecule like this compound, computational modeling could be applied to understand its formation and predict its reactivity in subsequent chemical transformations.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in modern chemical research. While often used for predicting biological activity, these approaches can also be adapted to evaluate and optimize synthetic methods. tandfonline.comnih.gov For a class of compounds like substituted indolines, a QSAR-type model could be developed to correlate structural features of starting materials with the yield or selectivity of a particular synthetic route.

A Generalized Workflow for Chemoinformatics-Assisted Synthetic Optimization:

| Step | Description | Application to Indoline Synthesis |

| Data Collection | A dataset of reactions with known outcomes (e.g., yield, stereoselectivity) is compiled. | Collect data from the synthesis of various substituted indolines. |

| Descriptor Calculation | Molecular descriptors (e.g., steric, electronic, topological) are calculated for the reactants, catalysts, and solvents. | Descriptors for substituted anilines and other precursors would be calculated. |

| Model Building | Statistical methods (e.g., multiple linear regression, machine learning) are used to build a model that correlates descriptors with the reaction outcome. | A model predicting the yield of 3-substituted indolines could be developed. |

| Model Validation | The predictive power of the model is assessed using internal and external validation techniques. | The model's ability to predict yields for new reactions would be tested. |

| In Silico Screening | The validated model is used to predict the outcome for a large number of virtual starting materials or reaction conditions, identifying optimal parameters for synthesis. | Screen for the best substituents on the starting materials to maximize the yield of the desired indoline product. |

By applying such chemoinformatic approaches, the synthesis of this compound and its derivatives could be systematically optimized, reducing the need for extensive experimental screening. mdpi.com

Applications of 3 Tert Butyl 2,3 Dihydro 1h Indole in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The inherent structure of 3-tert-butyl-2,3-dihydro-1H-indole, featuring a nucleophilic nitrogen and an aromatic ring system adjacent to a chiral center bearing a sterically demanding group, provides a platform for diverse chemical transformations. This allows chemists to use it as a foundational element for creating more elaborate structures.

The dihydroindole nucleus is a common precursor for building polycyclic systems that incorporate the indole (B1671886) motif. The presence of a tert-butyl group at the C3 position can influence the regioselectivity and stereoselectivity of annulation reactions, guiding the formation of specific isomers.

Researchers have successfully synthesized complex fused systems, such as indolo[2,3-b]quinoxalines and thieno[2,3-b]indoles, starting from substituted indoline (B122111) precursors. acs.orgresearchgate.net For instance, the synthesis of 9-(tert-butyl)-6H-indolo[2,3-b]quinoxaline derivatives has been achieved through the condensation of 5-tert-butyl-substituted isatins with benzene-1,2-diamine. researchgate.net This highlights how a tert-butyl substituted indoline core can be a key component in constructing larger, rigid heterocyclic frameworks.

Another powerful strategy involves the [3+2]-annulation of indoline-2-thiones to create functionalized thieno[2,3-b]indoles. acs.org While not starting directly from this compound, these methodologies demonstrate the utility of the indoline skeleton in cascade reactions that build fused thiophene rings. The introduction of a bulky C3-substituent like a tert-butyl group would be expected to heavily influence the steric outcome of such cyclizations.

Table 1: Examples of Fused Heterocyclic Synthesis from Indoline Precursors

| Starting Material | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-tert-butylindoline-2,3-dione | Benzene-1,2-diamine, Acetic Acid | 9-(tert-butyl)-6H-indolo[2,3-b]quinoxaline | Good | researchgate.net |

| Indoline-2-thione | Morita–Baylis–Hillman adducts, Base | Functionalized thieno[2,3-b]indole | 75% | acs.org |

This table showcases representative syntheses of fused heterocyclic systems starting from precursors related to the title compound.

Beyond ring fusion, the this compound scaffold is a substrate for various functionalization reactions. These modifications can occur at the indole nitrogen, the aromatic ring, or, following aromatization, at the C2 position. Palladium-catalyzed cross-coupling reactions, for example, are powerful tools for introducing a wide variety of substituents onto the indole core. mdpi.com

A key transformation for dihydroindoles is their oxidation (dehydrogenation) to the corresponding indole. This aromatization step opens up further avenues for functionalization. Once converted to a 3-tert-butyl-1H-indole, the molecule can undergo electrophilic substitution. For example, regioselective nitration of N-protected indoles at the C3 position is a common transformation. However, with the C3 position blocked by a tert-butyl group, electrophilic attack would be directed to other positions on the indole nucleus, such as the C2 or C5 positions, offering a route to uniquely substituted indoles. nih.gov

The indole nitrogen can be readily alkylated or acylated to introduce further diversity. nih.gov Such reactions on the this compound core would produce a library of N-substituted derivatives, each with distinct steric and electronic properties suitable for various applications.

Role as a Key Intermediate in the Assembly of Sophisticated Organic Molecules

The structural rigidity and defined stereochemistry of the this compound moiety make it an excellent intermediate for the synthesis of complex target molecules, including natural product analogues and compounds for chemical biology.

Indole and dihydroindole alkaloids are a vast and structurally diverse class of natural products with significant biological activities. mdpi.com The total synthesis of these molecules is a major focus of organic chemistry. Substituted dihydroindoles serve as crucial intermediates in the assembly of these complex targets. For example, in the synthesis of bisindole alkaloids like vinblastine, selective functionalization of the dihydroindole portion is a critical step. cdnsciencepub.com

The use of a this compound fragment allows for the creation of novel analogues of natural products. By replacing a specific substituent with the bulky tert-butyl group, chemists can probe the steric requirements of biological targets and develop analogues with altered pharmacological profiles. Syntheses of indole-fused triterpenoids, such as derivatives of oleanolic acid, have been accomplished using the Fischer indole synthesis, demonstrating the fusion of indole moieties to complex natural product scaffolds. researchgate.net Incorporating a 3-tert-butyl dihydroindole in a similar fashion would yield novel hybrid molecules with potential chemopreventive or other therapeutic properties.

Table 2: Application of Indole Intermediates in Natural Product Analogue Synthesis

| Synthetic Target Class | Key Reaction Type | Precursor Type | Significance | Reference |

|---|---|---|---|---|

| Bisindole Alkaloids (e.g., Leurosine) | Selective Oxidation | 3',4'-Dehydrovinblastine (a bis-dihydroindole) | Functionalization of complex dihydroindole core | cdnsciencepub.com |

| Indole-fused Triterpenoids | Fischer Indole Synthesis | Oleanolic acid-derived ketone and phenylhydrazine (B124118) | Fusion of indole ring to a complex natural scaffold | researchgate.net |

This table provides examples of how complex indole and dihydroindole intermediates are utilized in the synthesis of natural product derivatives.

Chemical libraries comprising diverse yet structurally related molecules are essential for drug discovery and chemical biology. The this compound core is an ideal scaffold for combinatorial chemistry. By applying a range of reactions to the nitrogen atom and the aromatic ring, a large library of compounds can be generated from a single precursor.

The tert-butyl group serves as a large, non-polar, and sterically demanding probe. Incorporating this group into a library of potential enzyme inhibitors or receptor ligands allows researchers to map the topology of binding pockets. If compounds containing the 3-tert-butyl moiety show high activity, it suggests the presence of a large, hydrophobic pocket in the biological target. This structure-activity relationship (SAR) data is invaluable for the rational design of more potent and selective therapeutic agents.

Contributions to the Development and Advancement of Synthetic Methodologies in Organic Chemistry

The synthesis and manipulation of sterically hindered molecules like this compound often require the development of new and more robust synthetic methods. The challenge of forming bonds adjacent to the bulky tert-butyl group can drive innovation in catalysis and reaction design.

For instance, developing efficient transition-metal-catalyzed C-H functionalization reactions on such a substituted indoline would be a significant methodological advancement. mdpi.com Overcoming the steric hindrance posed by the C3-substituent would require highly active and selective catalysts, pushing the boundaries of what is possible in C-H activation chemistry.

Furthermore, studying the reactivity of this compound in pericyclic reactions, cycloadditions, or rearrangements can lead to new discoveries about how steric factors control reaction pathways and outcomes. The insights gained from studying the chemistry of this compound can then be applied to the synthesis of other complex molecules, thereby contributing broadly to the toolbox of synthetic organic chemistry. nih.gov

Q & A

Q. What are the common synthetic routes for 3-tert-butyl-2,3-dihydro-1H-indole, and how are reaction conditions optimized?

- Methodology : A nitro-functionalization approach can be adapted for synthesizing substituted dihydroindoles. For example, nitration of 2-tert-butyl-2,3-dihydro-1H-indole in concentrated sulfuric acid with KNO₃ at 0°C yields nitro derivatives . Key optimizations include:

- Temperature control (e.g., 0°C for reagent addition to avoid side reactions).

- Use of excess nitrating agents (e.g., KNO₃) to drive the reaction to completion.

- Post-reaction neutralization with Na₂CO₃ and extraction with ethyl acetate for purification.

Q. How can X-ray crystallography be used to determine the molecular structure of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Key steps include:

- Data collection using a Bruker Kappa APEX3 diffractometer with CuKα radiation (λ = 1.54178 Å) .

- Solving the structure with SHELXT for space-group determination and initial phase solutions .

- Refinement with SHELXL, incorporating anisotropic displacement parameters and hydrogen-bonding constraints .

Example parameters for similar compounds:

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell (Å) | a = 8.1358, b = 23.8364, c = 10.5983 |

| β (°) | 110.21 |

| V (ų) | 1928.77 |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.

- IR : Identify functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for indole derivatives).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., twinning or disorder) be resolved during structure refinement?

- Methodology :

- Twinning : Use the TwinRotMat option in SHELXL to refine inversion twins, as demonstrated for similar dihydroindole derivatives .

- Disorder : Apply PART and SUMP constraints to model split positions for disordered atoms .

- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .

Q. What role do intramolecular hydrogen bonds play in stabilizing the crystal packing of this compound derivatives?

- Methodology : Analyze hydrogen-bond motifs using Mercury or OLEX2. For example:

- C-H⋯O/S interactions form S(6) or R₂²(12) ring motifs, stabilizing supramolecular architectures .

- Dihedral angles between substituents (e.g., 88.33° for phenyl-indole systems) influence packing efficiency .

Q. How can synthetic pathways be optimized to mitigate byproduct formation in tert-butyl-substituted indoles?

- Methodology :

- Reagent Purity : Use freshly distilled tert-butylating agents (e.g., tert-butyl chloride) to reduce alkylation side products.

- Catalysis : Employ Lewis acids like AlCl₃ or BF₃·Et₂O to enhance regioselectivity .

- Chromatography : Optimize gradient elution (e.g., hexane/ethyl acetate) for HPLC purification of diastereomers.

Data-Driven Challenges

Q. What computational tools are suitable for modeling the conformational dynamics of this compound?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to optimize geometries and calculate torsional barriers (e.g., tert-butyl rotation).

- Molecular Dynamics : Simulate solvent effects with GROMACS or AMBER to predict solubility and aggregation behavior .

Q. How do steric effects from the tert-butyl group influence reactivity in electrophilic substitution reactions?

- Methodology :

- Kinetic Studies : Monitor reaction rates (e.g., nitration or halogenation) via in situ IR or UV-Vis spectroscopy.

- Crystallographic Analysis : Compare bond angles and torsional strains in pre- and post-reaction structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.